2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
Description
Properties
IUPAC Name |
2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-14-4-3-12(7-13(14)17)26(21,22)20-6-5-11(10-20)25-16-9-18-8-15(19-16)24-2/h3-4,7-9,11H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRJYQGVUIHIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pyrazine Ring: The pyrazine ring is attached through nucleophilic substitution reactions.
Methoxylation: The methoxy groups are introduced using methylation reactions with reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions with appropriate precursors.
- Introduction of the Sulfonyl Group : Sulfonylation reactions using sulfonyl chlorides.
- Attachment of the Pyrazine Ring : Nucleophilic substitution reactions.
- Methoxylation : Methylation reactions using reagents like methyl iodide.
These methods can be optimized for yield and purity through advanced techniques such as continuous flow chemistry and chromatography.
Chemistry
In the field of chemistry, 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
Biology
This compound is being investigated as a biochemical probe due to its potential interactions with biological targets. It may bind to specific enzymes or receptors, modulating their activity, which is crucial for understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound has shown promise in:
- Anti-inflammatory Activity : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, suggesting therapeutic potential in inflammatory diseases.
- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines, with studies showing significant inhibition of cell viability at certain concentrations.
Case Study Example
A related pyrazine derivative was tested for anticancer properties, revealing an IC50 value of 25 μM against leukemia K562 cells after 72 hours. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, highlighting the compound's potential in cancer therapy .
Industry
In industrial applications, this compound is utilized in developing advanced materials and chemical sensors. Its unique chemical properties allow it to be employed in various formulations that require specific reactivity or stability.
Mechanism of Action
The mechanism of action of 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Pyrrolo-Thiazolo-Pyrimidine Derivatives ()
Compounds such as 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6, ) share fused heterocyclic systems (pyrrolo-thiazolo-pyrimidine) but lack the pyrazine core and sulfonyl linkage. Key differences include:
- Core Structure : The target compound’s pyrazine ring is simpler than the fused tricyclic systems in , which may influence aromaticity and electronic properties.
- Substituents : Both classes incorporate methoxyphenyl groups, but the target compound’s 3-fluoro-4-methoxyphenyl-sulfonyl group introduces steric bulk and polarity absent in ’s derivatives.
- Synthesis: uses condensation reactions (e.g., compound 6 via heating with monochloroacetic acid), whereas the target compound likely requires sulfonylation and etherification steps.
Pyridazinone-Piperazine Derivatives ()
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives (e.g., T1–T12, ) feature a pyridazinone core linked to fluorophenyl-piperazine groups. Comparisons include:
- Fluorine Positioning : The target compound’s 3-fluoro group on the phenyl ring may enhance lipophilicity and bioavailability compared to 2-fluorophenyl in .
- Synthetic Routes : Both involve nucleophilic substitution (e.g., piperazine attachment in vs. pyrrolidine-sulfonyl coupling in the target compound).
Substituent Effects on Physicochemical Properties
Methoxy Groups
The target compound’s 2- and 6-methoxy groups on pyrazine mirror 2-Methoxy-3-(1-methylpropyl) Pyrazine (), a flavoring agent. Key contrasts:
Fluorine and Sulfonyl Moieties
The 3-fluoro-4-methoxyphenyl-sulfonyl group is absent in –4 compounds. Fluorine’s electronegativity may enhance metabolic stability and binding affinity in drug candidates, while the sulfonyl group could act as a hydrogen-bond acceptor or influence pharmacokinetics.
Biological Activity
The compound 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.44 g/mol. The structure includes a methoxypyrazine moiety, which is known for its diverse biological activities, and a pyrrolidine ring that contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁FN₄O₄S |
| Molecular Weight | 396.44 g/mol |
| IUPAC Name | 6-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine |
Pharmacological Profile
Research indicates that this compound exhibits significant activity against various biological targets, particularly in the context of pain modulation and inflammation. Its mechanism of action primarily involves antagonism at specific receptors, including TRPV1 (Transient Receptor Potential Vanilloid 1), which is implicated in pain signaling.
- TRPV1 Antagonism : The compound has been shown to effectively inhibit TRPV1-mediated responses. Studies have reported that derivatives with similar structures exhibit K_i values as low as 0.2 nM for TRPV1 binding, indicating high potency .
- Analgesic Effects : In animal models, the compound demonstrated strong analgesic properties, outperforming several existing analgesics with minimal side effects. For instance, in neuropathic pain models, it significantly reduced pain sensitivity without inducing hyperthermia .
- Anti-inflammatory Activity : The presence of the sulfonyl group enhances the anti-inflammatory potential of the compound, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its structural components:
- Pyrrolidine Ring : Modifications in the pyrrolidine ring have shown to influence binding affinity and selectivity towards TRPV1.
- Methoxy Substituents : The methoxy groups contribute to hydrophobic interactions that are crucial for receptor binding.
- Fluorine Substitution : The introduction of fluorine at specific positions has been linked to enhanced potency and selectivity for TRPV1 antagonism .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar compounds:
- Capsaicin-Induced Pain Model : A study evaluated the efficacy of related compounds in capsaicin-induced pain models, demonstrating that modifications to the methoxy and sulfonyl groups significantly impacted analgesic efficacy .
- Comparative Analysis : Comparative studies with other TRPV1 antagonists revealed that this compound exhibits superior potency and a more favorable side-effect profile, making it a promising candidate for further development in pain management therapies .
Q & A
Basic Synthesis and Purification
Q: What are the critical steps and reaction conditions for synthesizing 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine? A: The synthesis involves:
- Sulfonylation : Reacting pyrrolidin-3-ol derivatives with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN) in anhydrous THF at 0–25°C to ensure regioselective sulfonamide formation .
- Etherification : Coupling the sulfonylated pyrrolidine with 6-methoxypyrazine-2-ol using Mitsunobu conditions (e.g., DIAD, PPh) in THF at reflux to form the ether linkage .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure using H/C NMR and HRMS .
Structural Characterization
Q: Which analytical techniques are most reliable for confirming the stereochemistry and functional group integrity of this compound? A:
- NMR Spectroscopy : H/C NMR (DMSO-) identifies methoxy ( 3.8–4.0 ppm), sulfonyl (downfield shifts at 7.5–8.2 ppm), and pyrazine aromatic protons ( 8.3–8.5 ppm). NOESY confirms pyrrolidine ring conformation .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and validates sulfonamide/pyrazine spatial arrangement (e.g., CCDC deposition) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H] with <2 ppm error .
Biological Activity Profiling
Q: How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor? A:
- In Vitro Assays : Use ATP-competitive kinase assays (e.g., ADP-Glo™) against targets like JAK2 or EGFR. IC values are determined via dose-response curves (1 nM–100 μM) .
- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- SAR Studies : Modify methoxy/sulfonyl groups and compare activity. For example, replacing 3-fluoro with chloro alters potency .
Advanced Synthetic Challenges
Q: How can competing side reactions during sulfonylation be mitigated? A: Common issues include:
- Over-sulfonylation : Use stoichiometric sulfonyl chloride (1.05 eq.) and slow addition at 0°C to prevent di-sulfonylated byproducts .
- Pyrrolidine Ring Opening : Avoid prolonged exposure to strong bases (e.g., NaH). Optimize reaction time (2–4 h) via TLC monitoring .
Data Contradictions in Pharmacological Studies
Q: How to resolve discrepancies between in vitro and in vivo activity data? A:
- Pharmacokinetic Analysis : Measure plasma stability (e.g., mouse microsomes), bioavailability, and metabolic pathways (LC-MS/MS). Poor solubility or rapid hepatic clearance may explain reduced in vivo efficacy .
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (ATP concentration, pH) .
Computational Modeling
Q: What docking strategies predict binding modes with biological targets? A:
- Protein Preparation : Use PDB structures (e.g., 4UB for kinase domains) with removed water and added hydrogens .
- Ligand Docking : Glide SP/XP (Schrödinger) or AutoDock Vina with flexible sulfonyl/pyrazine groups. Validate with MD simulations (100 ns) to assess binding stability .
Isomer Separation
Q: How to separate diastereomers arising from pyrrolidine sulfonylation? A:
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (85:15) at 1 mL/min.
- Crystallization : Diastereomeric salts (e.g., tartaric acid derivatives) enable resolution. Confirm enantiopurity via polarimetry .
Stability and Storage
Q: What conditions prevent degradation during long-term storage? A:
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Degradation Analysis : Monitor via HPLC (C18, 0.1% TFA in HO/MeCN) for hydrolytic cleavage of sulfonamide or methoxy groups .
Green Chemistry Approaches
Q: Can sodium hypochlorite replace toxic oxidants in key synthetic steps? A: Yes. For example, oxidative cyclization of intermediates (e.g., hydrazine to triazolo derivatives) using NaOCl/EtOH at RT achieves 70–80% yield, reducing Cr(VI)/DDQ waste .
Mechanistic Studies
Q: How to investigate the oxidative ring-closure mechanism in related analogs? A:
- Kinetic Isotope Effects : Compare / in deuterated solvents to identify rate-limiting steps.
- Trapping Intermediates : Use ESI-MS to detect transient species (e.g., nitrenium ions) during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
